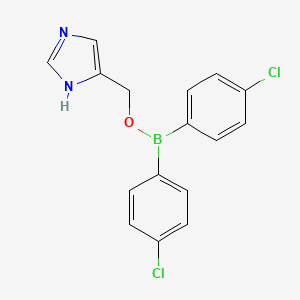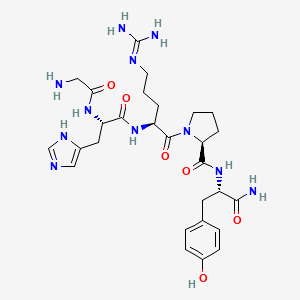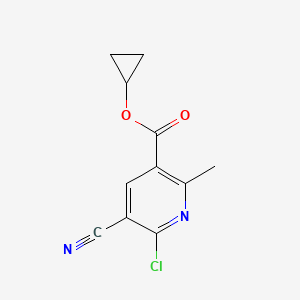![molecular formula C16H22O4 B14192569 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid CAS No. 921193-20-6](/img/structure/B14192569.png)
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid is an organic compound with a complex structure that includes multiple functional groups
准备方法
The synthesis of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,6-trimethylbenzoic acid with 2-[(prop-2-en-1-yl)oxy]ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
科学研究应用
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid can be compared with other similar compounds such as:
2,4,6-Trimethylbenzoic acid: Lacks the prop-2-en-1-yl and ethoxy groups, resulting in different chemical properties and reactivity.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Contains a different arrangement of functional groups, leading to distinct chemical behavior.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares some structural similarities but differs in the core ring structure and functional groups.
属性
CAS 编号 |
921193-20-6 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-3-(2-prop-2-enoxyethoxymethyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-5-6-19-7-8-20-10-14-11(2)9-12(3)15(13(14)4)16(17)18/h5,9H,1,6-8,10H2,2-4H3,(H,17,18) |
InChI 键 |
UKTSMEHKAKEPML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1COCCOCC=C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)



